molecular formula C6H14O4S2 B7985700 Tetrahydro-1-methylthiophenium methyl sulfate CAS No. 93226-43-8

Tetrahydro-1-methylthiophenium methyl sulfate

Cat. No.: B7985700
CAS No.: 93226-43-8
M. Wt: 214.3 g/mol
InChI Key: NIZBHPBZSXIEFT-UHFFFAOYSA-M
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Description

Tetrahydro-1-methylthiophenium methyl sulfate is a chemical compound with the molecular formula C5H12O4S2 It is known for its unique structure, which includes a tetrahydrothiophenium ring substituted with a methyl group and a methyl sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1-methylthiophenium methyl sulfate typically involves the reaction of tetrahydrothiophene with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1-methylthiophenium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophenium derivatives.

Scientific Research Applications

Tetrahydro-1-methylthiophenium methyl sulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrahydro-1-methylthiophenium methyl sulfate involves its interaction with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecules. The pathways involved may include nucleophilic attack, electron transfer, and radical formation.

Comparison with Similar Compounds

    Tetrahydrothiophene: A related compound with a similar ring structure but lacking the methyl sulfate group.

    Methylthiophenium salts: Compounds with similar sulfonium groups but different substituents.

Uniqueness: Tetrahydro-1-methylthiophenium methyl sulfate is unique due to its combination of a tetrahydrothiophenium ring and a methyl sulfate group. This structure imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl sulfate;1-methylthiolan-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11S.CH4O4S/c1-6-4-2-3-5-6;1-5-6(2,3)4/h2-5H2,1H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZBHPBZSXIEFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+]1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612434
Record name 1-Methylthiolan-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93226-43-8
Record name 1-Methylthiolan-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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